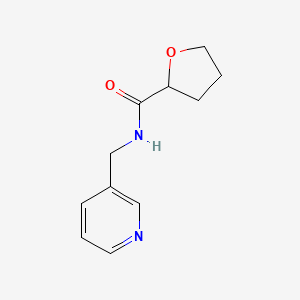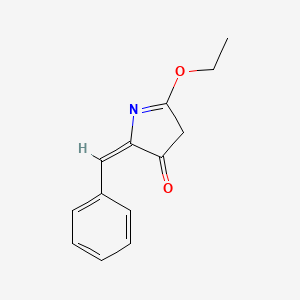
2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one: is an organic compound that belongs to the class of pyrrolones This compound is characterized by a benzylidene group attached to the second position of the pyrrolone ring and an ethoxy group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one typically involves the condensation of 5-ethoxy-2H-pyrrol-3(4H)-one with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.
Substitution: Substitution reactions can occur at the ethoxy group or the benzylidene group, depending on the reagents and conditions used. For example, nucleophilic substitution can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, under various conditions (e.g., heating, catalysis).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolone ring.
Reduction: Reduced derivatives with a benzyl group.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy or benzylidene groups.
Applications De Recherche Scientifique
2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical transformations and functional group modifications.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in inhibiting the growth of pathogens or cancer cells.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development. Its unique structure makes it a candidate for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, and polymers. Its chemical properties make it suitable for incorporation into materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands.
Chemical Reactions: In chemical transformations, the compound’s reactivity is influenced by the electronic and steric properties of the benzylidene and ethoxy groups. These groups can activate or deactivate certain positions on the pyrrolone ring, facilitating specific reactions.
Comparaison Avec Des Composés Similaires
2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one can be compared with other similar compounds, such as:
2-Benzylidene-2H-pyrrol-3(4H)-one: Lacks the ethoxy group, which may result in different reactivity and biological activity.
5-Ethoxy-2H-pyrrol-3(4H)-one: Lacks the benzylidene group, which may affect its chemical properties and applications.
2-Benzylidene-5-methoxy-2H-pyrrol-3(4H)-one:
The uniqueness of this compound lies in the combination of the benzylidene and ethoxy groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(5E)-5-benzylidene-2-ethoxy-3H-pyrrol-4-one |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-9-12(15)11(14-13)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8+ |
Clé InChI |
VQGQNNYISHXVMY-DHZHZOJOSA-N |
SMILES isomérique |
CCOC1=N/C(=C/C2=CC=CC=C2)/C(=O)C1 |
SMILES canonique |
CCOC1=NC(=CC2=CC=CC=C2)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
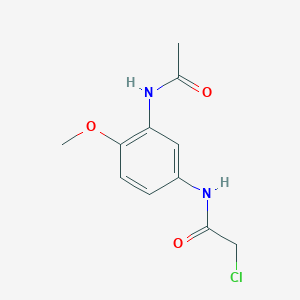


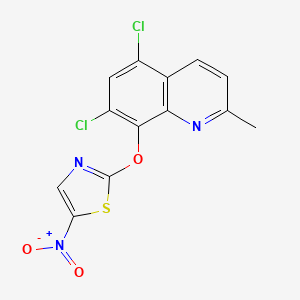
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
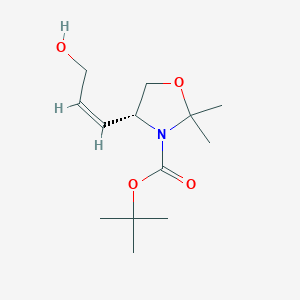
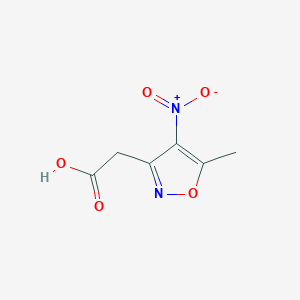
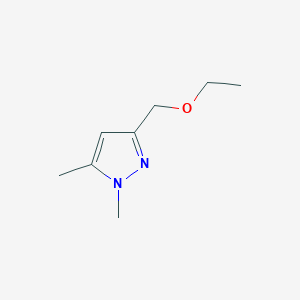

![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
